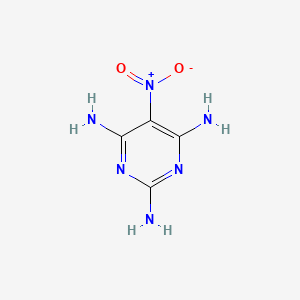
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid" is a derivative of imidazole-4,5-dicarboxylic acid, which is a versatile scaffold in medicinal chemistry. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is a feature shared with the purine bases of DNA. This structural similarity allows imidazole derivatives to mimic the biological activity of purines, making them interesting candidates for drug development, particularly as kinase inhibitors due to their potential competitive binding to the ATP site .
Synthesis Analysis
The synthesis of imidazole derivatives, such as those related to "5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid," often involves parallel synthesis techniques. For instance, a library of imidazole-4,5-dicarboxamides, which are structurally related to the compound of interest, was prepared using parallel synthesis, derivatized with amino acid esters and alkanamines . These methods allow for the rapid generation of compound libraries for screening in drug discovery programs. The final products are typically purified by column chromatography and characterized by techniques such as LC-MS and 1H-NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can exhibit complex π-π and T-stacking features, as observed in a series of 5-amino-1-(phenyl/p-halophenyl)imidazole-4-carboxamides . These interactions are crucial for the stabilization of the molecular conformation and can be influenced by the presence of halogen substituents. X-ray crystallographic studies have revealed that these stacking interactions can vary significantly, with anti and syn parallel-displaced (PD)-type dispositions being observed . The presence of substituents on the imidazole ring can also influence the molecular geometry and the potential for intramolecular hydrogen bonding .
Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole can react with ketones and aldehydes to form 6-carbamoyl-1,2-dihydropurines and 6-carbamoylpurines, which are of interest due to their purine-like properties . The reactivity of these intermediates can lead to a diverse range of products, depending on the nature of the reactants and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of amino and carboxylate groups can lead to the formation of hydrogen-bonded supramolecular structures, which can be one-, two-, or three-dimensional . These hydrogen bonding networks can significantly affect the solubility, melting point, and other physicochemical properties of the compounds. Additionally, the presence of substituents such as halogens can further modulate these properties by introducing additional interactions like halogen-halogen contacts .
Safety And Hazards
Propriétés
IUPAC Name |
4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARDVLSJLCFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963095 |
Source


|
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid | |
CAS RN |
436088-52-7, 436688-52-7 |
Source


|
| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)





![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)
![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

